P-Nitrophenyl beta-D-lactopyranoside

Overview

Description

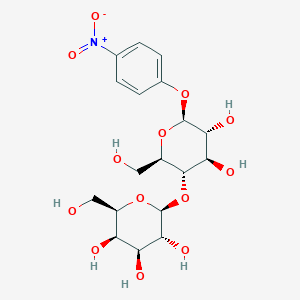

P-Nitrophenyl beta-D-lactopyranoside (CAS: 4419-94-7) is a chromogenic substrate widely used in enzymatic assays. Its molecular formula is C₁₈H₂₅NO₁₃ (MW: 463.39 g/mol), featuring a β-D-lactopyranosyl group linked to a para-nitrophenyl (pNP) moiety . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Nitrophenyl beta-D-lactopyranoside can be synthesized through the glycosylation of lactose with 4-nitrophenol. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: P-Nitrophenyl beta-D-lactopyranoside primarily undergoes hydrolysis reactions. In the presence of beta-galactosidase or beta-glucosidase, it is hydrolyzed to release 4-nitrophenol, which produces a yellow color .

Common Reagents and Conditions:

Hydrolysis: Enzymes like beta-galactosidase or beta-glucosidase in aqueous buffer solutions.

Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the nitro group can be reduced to an amino group under specific conditions.

Major Products:

Hydrolysis: 4-Nitrophenol and beta-D-lactopyranose.

Scientific Research Applications

Enzyme Assays

Substrate for Glycosidases:

PNP-β-D-Lac serves as a substrate for various glycosidases, particularly β-galactosidase. When hydrolyzed by this enzyme, it releases p-nitrophenol, which can be quantitatively measured through colorimetric assays. This property makes it an essential tool in enzyme kinetics studies and the determination of enzyme activity in different biological samples.

Colorimetric Detection:

The hydrolysis of PNP-β-D-Lac results in a color change that can be detected spectrophotometrically, typically at wavelengths between 400-420 nm. This feature is crucial for assessing enzyme activity in clinical diagnostics and research settings, where precise measurements of enzyme function are required .

Molecular Biology Applications

Gene Expression Studies:

PNP-β-D-Lac is frequently used in the context of gene expression studies to monitor the activity of β-galactosidase as a reporter gene. Researchers utilize this compound to assess promoter activity in various cellular contexts, allowing for the evaluation of genetic constructs and regulatory elements.

Transgenic Research:

In transgenic organisms that express β-galactosidase, PNP-β-D-Lac serves as a valuable tool for visualizing gene expression patterns. The resulting colorimetric changes provide insights into tissue-specific expression and developmental processes .

Biochemical Research

Characterization of Enzymes:

PNP-β-D-Lac is employed to characterize novel β-galactosidases from different sources, including bacteria and plants. By analyzing the kinetics of these enzymes with PNP-β-D-Lac as a substrate, researchers can determine specific activity, substrate specificity, and optimal conditions for enzyme function .

Antibiotic Resistance Studies:

Recent studies have utilized PNP-β-D-Lac to investigate the enzymatic mechanisms underlying antibiotic resistance in bacteria. By measuring the activity of resistance-related enzymes, researchers can better understand how certain bacterial strains survive against antibiotic treatment .

Industrial Applications

Food Industry:

In the food industry, PNP-β-D-Lac is used to measure lactose levels in dairy products. Its ability to provide rapid and accurate quantification of lactose makes it invaluable for developing lactose-free products and ensuring compliance with dietary regulations .

Biotechnology:

PNP-β-D-Lac is also utilized in biotechnological applications involving fermentation processes where β-galactosidase plays a role. Its use helps optimize conditions for fermentation by monitoring enzymatic activity effectively .

Case Studies

Mechanism of Action

The mechanism of action of P-Nitrophenyl beta-D-lactopyranoside involves its hydrolysis by specific enzymes. When beta-galactosidase or beta-glucosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. The release of 4-nitrophenol, which is yellow, allows for easy spectrophotometric measurement, making it a valuable tool in enzyme assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrophenyl Glycosides with Different Sugar Moieties

(a) p-Nitrophenyl beta-D-galactopyranoside (CAS: 3150-24-1)

- Structure : β-D-galactose linked to p-nitrophenyl.

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol).

- Applications : Substrate for β-galactosidase (e.g., in E. coli assays) .

- Key Difference : Galactose moiety directs specificity toward galactoside-cleaving enzymes, unlike lactose-based substrates .

(b) 2-Nitrophenyl beta-D-galactopyranoside (ONPG) (CAS: 369-07-3)

- Structure : β-D-galactose linked to ortho-nitrophenyl (oNP).

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol).

- Applications : Classic substrate for β-galactosidase , with oNP release (λmax ~420 nm) .

- Key Difference : The ortho-nitro group reduces steric hindrance, enhancing enzyme accessibility compared to para-substituted analogs .

(c) p-Nitrophenyl-alpha-D-glucopyranoside (CAS: 3767-28-0)

- Structure : α-D-glucose linked to p-nitrophenyl.

- Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol).

- Applications : Substrate for α-glucosidases (e.g., in glycogen storage disease studies).

- Key Difference: The α-glycosidic bond shifts specificity to α-glucosidases, distinct from β-linkages in lactopyranosides .

Nitrophenyl Glycosides with Modified Protecting Groups

(a) p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside (CAS: 85906-27-0)

- Structure : α-D-glucose with 4,6-benzylidene protection and pNP group.

- Molecular Formula: C₁₉H₁₉NO₈ (MW: 389.36 g/mol).

- Applications : Used to study glycosidase stereospecificity .

- Key Difference : The benzylidene group restricts enzyme access to specific hydroxyls, enabling precise kinetic studies of enzyme active sites .

Nitrophenyl Arabinopyranosides and Xylopyranosides

(a) 4-Nitrophenyl-beta-D-arabinopyranoside

- Structure: β-D-arabinose linked to pNP.

- Molecular Formula: C₁₁H₁₃NO₇ (MW: 271.22 g/mol).

- Applications : Substrate for β-glucosidases in cancer and diabetes research .

- Key Difference: Arabinose’s C2 and C3 hydroxyl configuration alters enzyme binding compared to lactose or galactose derivatives .

(b) 4-Nitrophenyl-beta-D-xylopyranoside

- Structure : β-D-xylose linked to pNP.

- Molecular Formula: C₁₁H₁₃NO₇ (MW: 271.22 g/mol).

- Applications : Substrate for xylanases and β-xylosidases in biomass degradation studies .

Comparison of Key Properties

| Compound | CAS | Sugar Moiety | Glycosidic Bond | Molecular Weight (g/mol) | Target Enzyme(s) | Unique Feature(s) |

|---|---|---|---|---|---|---|

| P-Nitrophenyl beta-D-lactopyranoside | 4419-94-7 | Lactose (β-D-galactose + glucose) | β | 463.39 | β-Lactosidase, β-glucosidase | Disaccharide structure |

| p-Nitrophenyl beta-D-galactopyranoside | 3150-24-1 | Galactose | β | 301.25 | β-Galactosidase | Monosaccharide specificity |

| 2-Nitrophenyl beta-D-galactopyranoside (ONPG) | 369-07-3 | Galactose | β | 301.25 | β-Galactosidase | Ortho-nitro group enhances accessibility |

| p-Nitrophenyl-alpha-D-glucopyranoside | 3767-28-0 | Glucose | α | 301.25 | α-Glucosidase | α-linkage directs enzyme specificity |

| p-Nitrophenyl 4,6-benzylidene-alpha-D-glucopyranoside | 85906-27-0 | Glucose (protected) | α | 389.36 | Glycosidases | Benzylidene group restricts hydrolysis |

Biological Activity

P-Nitrophenyl β-D-lactopyranoside (PNP-β-D-lactopyranoside) is a synthetic compound widely used in biochemical assays, particularly as a substrate for various glycosidases. Its biological activity is primarily linked to its role in enzymatic reactions and its potential applications in studying enzyme kinetics and metabolic pathways. This article provides a comprehensive overview of the biological activity of PNP-β-D-lactopyranoside, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₅NO₈

- Molecular Weight : 301.25 g/mol

- CAS Number : 3150-24-1

PNP-β-D-lactopyranoside serves as a chromogenic substrate for β-galactosidase and other glycosidases. Upon hydrolysis, it releases p-nitrophenol, which can be quantitatively measured at 405 nm, providing insights into enzyme activity levels.

Enzymatic Hydrolysis

Studies have shown that PNP-β-D-lactopyranoside is hydrolyzed by β-galactosidase, leading to the release of p-nitrophenol. This reaction is crucial for assessing enzyme kinetics due to its straightforward measurement method:

| Enzyme | Substrate | Product | Optimal pH |

|---|---|---|---|

| β-Galactosidase | P-Nitrophenyl β-D-lactopyranoside | p-Nitrophenol | 7.0 |

Case Studies

- Enzyme Kinetics : In a study examining the kinetics of β-galactosidase using PNP-β-D-lactopyranoside, researchers found that the substrate exhibited competitive inhibition characteristics. The Km value was determined to be approximately 2.5 mM, indicating the affinity of the enzyme for this substrate .

- Cell Proliferation Studies : Another investigation assessed the effects of PNP derivatives on cell proliferation in rat liver fat-storing cell cultures. It was observed that PNP-β-D-lactopyranoside inhibited cell proliferation in a dose-dependent manner, with significant effects noted at concentrations above 0.5 mM . This suggests potential implications for studying metabolic pathways involving proteoglycan synthesis.

- Biosensor Applications : Recent advancements have utilized PNP-β-D-lactopyranoside in biosensors for detecting bacterial contamination in wastewater. The substrate's hydrolysis can be monitored to gauge bacterial activity, showcasing its versatility beyond traditional enzymatic assays .

Pharmacological Properties

PNP-β-D-lactopyranoside has been characterized as non-toxic in various studies, making it suitable for use in biological assays without adverse effects on cellular integrity . Its stability under physiological conditions further enhances its utility in laboratory settings.

Q & A

Q. Basic: How is P-nitrophenyl β-D-lactopyranoside used as a substrate in enzyme activity assays?

Answer:

P-Nitrophenyl β-D-lactopyranoside (PNP-β-Lac) is widely employed to measure β-lactosidase or glycosidase activity. Upon enzymatic hydrolysis, it releases p-nitrophenol (PNP), which forms a yellow chromophore under alkaline conditions, detectable at 405–410 nm .

Methodology:

- Assay Setup: Prepare a reaction mixture containing enzyme, substrate (0.1–10 mM PNP-β-Lac in buffer), and a stop solution (e.g., 1 M Na₂CO₃).

- Kinetics: Monitor absorbance over time to calculate initial velocity (V₀). Use the extinction coefficient of PNP (ε ≈ 18,500 M⁻¹cm⁻¹ at pH 10) to quantify product formation .

- Controls: Include substrate-only and enzyme-free blanks to correct for non-enzymatic hydrolysis.

Q. Basic: What analytical methods are optimal for detecting hydrolysis products of PNP-β-D-lactopyranoside?

Answer:

UV-Vis spectrophotometry is standard for high-throughput screening. For complex mixtures, HPLC-UV or microdialysis-coupled HPLC provides higher resolution, separating PNP from interferents like cellular debris .

Optimization Tips:

- HPLC Parameters: Use a C18 column with isocratic elution (e.g., 70:30 water:acetonitrile + 0.1% TFA) and monitor at 310–410 nm .

- Detection Limits: Microdialysis setups enable real-time monitoring of enzyme kinetics with minimal sample consumption .

Q. Advanced: How can structural modifications of PNP-β-D-lactopyranoside derivatives enhance oligosaccharide analysis?

Answer:

Derivatization with UV-active groups (e.g., 4-(p-nitrophenyl)butoxyamine) facilitates oligosaccharide purification and structural analysis. These derivatives enable:

- HPLC Separation: Resolve complex glycans using reverse-phase columns with UV detection .

- Mass Spectrometry: Per-O-methylated derivatives yield intense molecular ion signals in FAB-MS, reducing sample requirements .

- GC-MS Compatibility: Neutral derivatives (e.g., 4-nitrophenylbutoxyaminoalditols) allow methylation analysis for linkage determination .

Q. Advanced: How to resolve discrepancies in kinetic data when using PNP-β-D-lactopyranoside with mutant enzymes?

Answer:

Unexpected kinetic parameters (e.g., altered or ) may arise from mutations affecting substrate binding or catalysis.

Troubleshooting Steps:

- Substrate Specificity: Test alternative substrates (e.g., PNP-β-fucopyranoside) to confirm enzyme specificity .

- pH/Activity Profiles: Compare pH optima between wild-type and mutants to identify catalytic residue perturbations .

- Molecular Dynamics (MD): Simulate substrate-enzyme interactions to pinpoint steric or electronic effects .

Q. Basic: What are critical considerations for synthesizing and characterizing PNP-β-D-lactopyranoside?

Answer:

Synthesis Routes:

- Koenigs-Knorr Method: React peracetylated lactosyl bromide with p-nitrophenol in anhydrous conditions, followed by deprotection .

- Purity Assessment: Validate via TLC (single spot) and HPLC (>98% purity). Confirm anomeric configuration using NMR (e.g., , ) and optical rotation ( ≈ +242° to +248°) .

Q. Advanced: How can PNP-β-D-lactopyranoside derivatives be applied in glycobiology beyond enzyme assays?

Answer:

Derivatives like 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside serve as:

- Glycan Probes: Study carbohydrate-protein interactions (e.g., lectin binding) via competitive inhibition assays .

- Biosensors: Immobilize derivatives on surfaces to detect glycan-binding proteins using SPR or fluorescence .

Q. Basic: What storage conditions prevent degradation of PNP-β-D-lactopyranoside?

Answer:

- Short-Term: Store at 0–6°C in desiccated, amber vials to limit hydrolysis .

- Long-Term: Aliquot and freeze at –20°C under inert gas (N₂/Ar). Monitor purity biannually via HPLC .

Q. Advanced: What statistical approaches validate kinetic models for PNP-β-D-lactopyranoside hydrolysis?

Answer:

- Nonlinear Regression: Fit Michaelis-Menten curves using software (e.g., GraphPad Prism) with weighting for heteroscedasticity .

- Error Analysis: Report 95% confidence intervals for and . Use F-tests to compare nested models (e.g., substrate inhibition vs. standard MM) .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310117 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-94-7 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.